molecular formula C14H17NO2 B7542288 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone

1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone

Cat. No. B7542288
M. Wt: 231.29 g/mol
InChI Key: XDBDYHXMFDGTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone, also known as AB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2012 and has since gained popularity as a recreational drug due to its potent psychoactive effects. However, this compound also has potential scientific research applications, particularly in the field of pharmacology and neuroscience.

Mechanism of Action

1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone acts as a full agonist at the cannabinoid receptor CB1, which is primarily located in the central nervous system. This receptor plays a key role in regulating various physiological processes such as pain, appetite, and mood. By binding to CB1, this compound activates the receptor and produces its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. Additionally, this compound has been associated with adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has several advantages for use in lab experiments. It is a potent and selective CB1 agonist, which allows for precise targeting of the receptor. It also has a long half-life, which makes it useful for studying the effects of chronic cannabinoid exposure. However, the psychoactive effects of this compound may make it difficult to conduct certain experiments, particularly those involving behavior.

Future Directions

There are several future directions for research on 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone. One potential area of study is its effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Additionally, further research is needed to determine the safety and efficacy of this compound in the treatment of various diseases. Finally, studies on the structure-activity relationship of this compound may lead to the development of new and more effective cannabinoid-based drugs.

Synthesis Methods

The synthesis of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-(5-bromopentyl)-1H-indazole-3-carboxylic acid to yield this compound.

Scientific Research Applications

1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has been studied for its potential therapeutic effects in various diseases such as cancer, epilepsy, and chronic pain. In a study conducted on mice, this compound was found to have antitumor effects by inhibiting the growth of cancer cells. It also showed anticonvulsant properties in a study on rats, suggesting its potential use in the treatment of epilepsy. Furthermore, this compound has been shown to have analgesic effects, which may be useful in the management of chronic pain.

properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(15-6-2-1-3-7-15)11-4-5-12-9-17-10-13(12)8-11/h4-5,8H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBDYHXMFDGTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(COC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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